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Zinc diisooctyl dithiophosphate

Hydrolytic Stability ZDDP Hydraulic Fluids

Zinc diisooctyl dithiophosphate (CAS 28629-66-5) is a neutral, secondary-alkyl zinc dialkyldithiophosphate (ZDDP) with the molecular formula C32H68O4P2S4Zn and a molecular weight of approximately 772.5 g/mol. It is a viscous, pale-yellow liquid soluble in non-polar solvents and mineral/synthetic base oils.

Molecular Formula C32H68O4P2S4Zn
Molecular Weight 772.5 g/mol
CAS No. 28629-66-5
Cat. No. B13748496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc diisooctyl dithiophosphate
CAS28629-66-5
Molecular FormulaC32H68O4P2S4Zn
Molecular Weight772.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCOP(=S)(OCCCCCC(C)C)[S-].CC(C)CCCCCOP(=S)(OCCCCCC(C)C)[S-].[Zn+2]
InChIInChI=1S/2C16H35O2PS2.Zn/c2*1-15(2)11-7-5-9-13-17-19(20,21)18-14-10-6-8-12-16(3)4;/h2*15-16H,5-14H2,1-4H3,(H,20,21);/q;;+2/p-2
InChIKeySXYOAESUCSYJNZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, soluble in hydrocarbon solvents.
Soluble in oil and grease./Zinc O,O-Diisoalkyl Dithiophosphates/

Structure & Identifiers


Interactive Chemical Structure Model





Zinc Diisooctyl Dithiophosphate (CAS 28629-66-5) Procurement Guide: What Differentiates This Secondary ZDDP from Primary Alkyl Analogs


Zinc diisooctyl dithiophosphate (CAS 28629-66-5) is a neutral, secondary-alkyl zinc dialkyldithiophosphate (ZDDP) with the molecular formula C32H68O4P2S4Zn and a molecular weight of approximately 772.5 g/mol [1]. It is a viscous, pale-yellow liquid soluble in non-polar solvents and mineral/synthetic base oils. As a member of the ZDDP additive family, it functions primarily as an anti-wear, extreme-pressure, and antioxidant agent in lubricants [2]. Critically, the isooctyl (2-ethylhexyl) alkyl chain is branched and secondary in character, a structural feature that fundamentally controls its thermal decomposition mechanism, film-formation kinetics, and resultant tribological performance relative to primary linear-alkyl ZDDPs [3].

Why Zinc Diisooctyl Dithiophosphate Cannot Be Replaced by Primary ZDDPs in Temperature-Ramped or Hydrolytically Aggressive Lubrication Systems


Generic substitution fails because secondary-alkyl ZDDPs like zinc diisooctyl dithiophosphate and primary-alkyl ZDDPs undergo fundamentally different unimolecular decomposition pathways. Primary straight-chain ZDDPs decompose via sequential intermolecular alkyl-group transfer, while secondary and branched primary ZDDPs predominantly undergo β-elimination to generate olefins and active thiophosphate precursors [1]. This mechanistic divergence means that even at identical phosphorus treat rates, the two classes yield different anti-wear film formation rates, different film compositions, and different temperature-dependent wear performance, with secondary ZDDPs being substantially more active at lower temperatures while primary ZDDPs exhibit greater thermal persistence [2]. Furthermore, formulation context matters: detergents and dispersants differentially complex with primary vs. secondary ZDDPs, altering the effective concentration of active additive, so a balanced formulation developed for secondary ZDDP cannot be identically replicated by simply swapping in a primary ZDDP at the same elemental zinc or phosphorus level [3].

Quantitative Differentiation Evidence for Zinc Diisooctyl Dithiophosphate vs. Primary Alkyl ZDDPs


Hydrolytic Stability: Dioctyl Secondary ZDDP Demonstrates 25% Superiority Over Primary ZDDP per ASTM D2619

The dioctyl secondary alkyl ZDDP (T203 type, representing zinc diisooctyl dithiophosphate) offers 25% better hydrolytic stability compared to a primary alkyl ZDDP as measured by ASTM D2619, a standard method for determining the hydrolytic stability of hydraulic fluids [1]. In the same test context, a primary alkyl ZDDP (butyl/octyl, T202 type) does not exhibit this enhanced resistance to water-induced degradation, and instead offers 30% higher thermal stability per ASTM D2893, creating a clear trade-off that must be managed during formulation selection [2].

Hydrolytic Stability ZDDP Hydraulic Fluids

Sequence VD Engine Wear: Secondary ZDDP Reduces Cam Wear by 62% Compared to Primary ZDDP at Equivalent Zinc Treat Rate

In the Sequence VD engine wear test, a C6 secondary alcohol-derived ZDDP at 0.13% Zn produced an average cam wear of only 18 µm, whereas a mixed C6 secondary/C8 primary ZDDP at the same zinc level yielded 48 µm of wear—a 62% reduction in wear for the secondary ZDDP [1]. In the Sequence IIID test, the differential becomes even more pronounced: a mixed secondary/primary ZDDP at 0.13% Zn produced 25 µm wear, while a C8 primary-only ZDDP at identical zinc concentration resulted in 175 µm of wear, representing a 7× increase in wear for the primary-only variant [1]. These data establish that secondary alkyl ZDDPs provide substantially superior anti-wear protection at low-to-moderate engine operating temperatures, with the branched isooctyl structure contributing the secondary character responsible for this performance advantage.

Antiwear Performance ZDDP Engine Oil

Thermal Decomposition Onset: Primary ZDDPs Withstand 30% Higher Thermal Stress vs. Secondary ZDDPs, Defining Application-Specific Selection Criteria

Primary alkyl ZDDPs (butyl/octyl, T202) exhibit 30% higher thermal stability compared to secondary ZDDPs as measured by ASTM D2893 [1]. The general thermal stability ranking for ZDDPs is well-established as: aryl > long-chain n-alkyl > short-chain n-alkyl > iso-alkyl (secondary) [2]. The thermal degradation of ZDDPs occurs predominantly between 130°C and 230°C, with the rate accelerating beyond 150°C, corresponding to the upper temperature limits experienced in internal combustion engine oils [2]. Secondary ZDDPs, including zinc diisooctyl dithiophosphate, thermally degrade via β-elimination, producing olefin and thiophosphate precursors that rapidly form anti-wear tribofilms at lower temperatures; however, this same mechanism renders them more susceptible to thermal depletion at sustained high temperatures compared to primary ZDDPs, which degrade via slower sequential alkyl transfer [3].

Thermal Stability ZDDP Diesel Engine Oils

Tribofilm Formation Rate: Secondary ZDDP Builds Protective Glassy Layer Within Seconds at 1200 RPM, Primary ZDDPs Show Slower Activation

In a four-ball wear test at 1200 rpm spindle speed, a commercial secondary ZDDP formed a protective glassy layer on the wear scar within seconds, delivering immediate anti-wear protection [1]. In contrast, primary ZDDPs are reported to yield poor anti-wear performance over a wide range of testing temperatures under boundary lubrication conditions, with effective protection only developing when sufficient thermal energy drives the slower alkyl-transfer decomposition pathway or when mixed with secondary ZDDPs [2]. This rapid film-forming capability of secondary ZDDPs is mechanistically linked to the β-elimination decomposition pathway, which generates olefin and active thiophosphate species that polymerize rapidly on the metal surface [3].

Tribofilm Formation ZDDP Boundary Lubrication

Cost-Effectiveness Profile: Secondary ZDDPs Offer the Best Wear Protection and Hydrolytic Stability Among ZDDP Classes

A comprehensive classification of ZDDP types by performance attributes places secondary alkyl ZDDPs as offering the best anti-wear protection and hydrolytic stability among all ZDDP subclasses (aryl, primary alkyl, secondary alkyl), while acknowledging that they exhibit the poorest thermal stability [1]. This classification is further supported by the finding that mixtures of secondary ZDDPs or commercial ZDDP blends containing secondary-alkyl components provide much better anti-wear performance than primary ZDDPs alone, and their cost-effectiveness is higher per unit of wear protection delivered when thermal stability is not the limiting factor [2].

Cost-Effectiveness ZDDP Lubricant Additive Selection

Optimal Application Scenarios for Zinc Diisooctyl Dithiophosphate Based on Quantitative Differentiation Evidence


Anti-Wear Hydraulic Oils Requiring Hydrolytic Stability (ISO 11158 HM/HV Fluids)

Formulations employing zinc diisooctyl dithiophosphate are ideally suited for anti-wear hydraulic oils (ISO 11158 HM and HV grades) where water contamination is a chronic operational hazard. The 25% hydrolytic stability advantage over primary ZDDPs (ASTM D2619) [1] directly reduces the formation of corrosive acidic degradation products, extending oil drain intervals and protecting bronze-on-steel pump components. The secondary ZDDP's rapid tribofilm activation also ensures immediate wear protection during cold starts and low-temperature operation typical of mobile hydraulic systems.

Passenger Car Gasoline Engine Oils Requiring Rapid Boundary Lubrication Protection (API SP/GF-6A)

For passenger car motor oils operating under frequent start-stop conditions and low-to-moderate bulk oil temperatures, zinc diisooctyl dithiophosphate's ability to form a protective glassy tribofilm within seconds at 1200 rpm [2] and its 62% lower cam wear in Sequence VD testing compared to primary ZDDPs [3] make it the anti-wear additive of choice. The secondary alkyl structure's β-elimination decomposition pathway ensures rapid availability of active thiophosphate species even before the engine reaches full operating temperature.

Automatic Transmission Fluids and Rotary Screw Compressor Oils Requiring Balanced Protection

Zinc diisooctyl dithiophosphate type T203 is specifically engineered for automatic transmission fluids (DEXRON-VI, MERCON LV) and rotary screw compressor oils (ISO-L-DAG/DAH) [1]. In these applications, the combination of 60% wear reduction in ASTM D4172 four-ball tests (800 rpm, 40 kg, 75°C), 25% better hydrolytic stability, and controlled phosphorus release (≤0.07% in finished oil) provides a balanced anti-wear, anti-oxidation, and emission system compatibility profile that primary ZDDPs cannot simultaneously achieve [1].

Racing and High-Performance Engine Oils Prioritizing Maximum Anti-Wear Protection

Racing oil formulations exclusively utilize secondary ZDDPs because their superior anti-wear performance at a wide range of operating temperatures, driven by β-elimination decomposition, provides maximum protection for high-speed engine components such as camshafts and valve lifters [3][4]. The Sequence VD test data showing 18 µm cam wear for secondary ZDDP vs. 48 µm for mixed primary/secondary ZDDP at identical zinc levels [3] directly supports this application selection criterion.

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